molecular formula C27H24N2O5 B1452110 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid CAS No. 1214665-64-1

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid

Cat. No. B1452110
M. Wt: 456.5 g/mol
InChI Key: PZRJUJTZSFMKML-UHFFFAOYSA-N
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Description

The molecule you’re asking about contains several functional groups that are common in organic chemistry . The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The benzoyl group is a type of acyl group derived from benzoic acid . Piperazine is a heterocyclic amine with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperazine ring . The exact structure would depend on the positions of the Fmoc and benzoyl groups on the ring .


Chemical Reactions Analysis

In terms of reactivity, the Fmoc group can be removed under mildly basic conditions, which is useful in peptide synthesis . The benzoyl group can participate in various reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar carbonyl groups and the basic nitrogens in the piperazine ring could impact its solubility and acidity/basicity .

Scientific Research Applications

Biologically Active Compounds of Plants

Carboxylic acids derived from plants, including benzoic acid, cinnamic acid, and others, demonstrate a variety of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The study by Godlewska-Żyłkiewicz et al. (2020) explores how structural differences among selected carboxylic acids affect their bioactivity. This research could be relevant to understanding the biological activity of the specified compound due to its carboxylic acid functional group (Godlewska-Żyłkiewicz et al., 2020).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are highlighted for their role as both substrates and inhibitors in microbial fermentation processes. Jarboe et al. (2013) review the impact of carboxylic acids on microbes like E. coli and S. cerevisiae, offering insights into metabolic engineering strategies for improving microbial tolerance to these compounds. This information might be applicable in biotechnological applications involving the specified compound (Jarboe et al., 2013).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived carboxylic acid, is reviewed for its role in drug synthesis by Zhang et al. (2021). The paper discusses how levulinic acid's functional groups contribute to its versatility in synthesizing various pharmaceuticals. This may suggest potential synthetic applications for the specified compound in drug development (Zhang et al., 2021).

Novel Carboxylic Acid Bioisosteres

The search for novel carboxylic acid bioisosteres, compounds that can mimic the carboxylic acid functionality in drug molecules, is the focus of a review by Horgan and O’ Sullivan (2021). This research area is directly relevant to the synthesis and potential applications of the specified compound, considering its complex structure incorporating a carboxylic acid moiety (Horgan & O’ Sullivan, 2021).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions . The Material Safety Data Sheet (MSDS) for the compound would provide specific information on its hazards, safe handling procedures, and emergency measures .

Future Directions

The future directions for this compound would depend on its applications. If it’s a useful intermediate in synthesis, research could focus on developing more efficient or environmentally friendly methods to synthesize it . If it’s a bioactive compound, future work could involve studying its biological effects in more detail .

properties

IUPAC Name

1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c30-25(18-8-2-1-3-9-18)29-15-14-28(16-24(29)26(31)32)27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRJUJTZSFMKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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